8-Fluoro-5-methylisoquinoline-1-carbonitrile
Description
8-Fluoro-5-methylisoquinoline-1-carbonitrile (CAS: 2059940-82-6) is a fluorinated isoquinoline derivative with the molecular formula C₁₁H₇FN₂ and a molecular weight of 186.19 g/mol . The compound features a fluorine atom at position 8, a methyl group at position 5, and a carbonitrile group at position 1 on the isoquinoline scaffold. Isoquinolines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent enhances lipophilicity and metabolic stability, while the methyl group contributes steric and electronic effects that modulate reactivity and binding interactions.
Properties
Molecular Formula |
C11H7FN2 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
8-fluoro-5-methylisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H7FN2/c1-7-2-3-9(12)11-8(7)4-5-14-10(11)6-13/h2-5H,1H3 |
InChI Key |
VVABOIBCOVHESK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN=C(C2=C(C=C1)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methylisoquinoline-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylisoquinoline and fluorinating agents.
Nitrile Formation: The nitrile group is introduced at the 1st position of the isoquinoline ring through a reaction with a suitable cyanating agent like cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN).
Industrial Production Methods
Industrial production methods for 8-Fluoro-5-methylisoquinoline-1-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methylisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Primary amines.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-5-methylisoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 8-Fluoro-5-methylisoquinoline-1-carbonitrile and its analogs:
Key Comparisons:
A. Structural Isomerism and Substituent Effects
- Positional Isomers: The target compound and its isomer, 5-Fluoro-8-methylisoquinoline-1-carbonitrile, share identical molecular formulas but differ in substituent positions. Fluorine at position 8 (target) vs. position 5 (isomer) alters electronic distribution. Fluorine’s electron-withdrawing effect at position 8 may deactivate the adjacent carbon for electrophilic substitution compared to the isomer .
- Heterocycle Differences: Quinoline derivatives (e.g., 5-Fluoroquinoline-8-carbonitrile) feature nitrogen at position 1 instead of position 2 (isoquinoline). This shifts aromatic π-electron density, affecting solubility and reactivity. Quinoline derivatives generally exhibit lower basicity than isoquinolines .
B. Halogen vs. Alkyl Substituents
- Fluorine vs. Chlorine/Bromine: Fluorine’s smaller size and higher electronegativity (compared to Cl/Br) reduce steric hindrance and increase metabolic stability.
- Methyl Group Impact: The 5-CH₃ group in the target compound provides mild electron-donating effects, which may enhance solubility in nonpolar solvents compared to halogenated analogs .
C. Physicochemical Properties
- Boiling Points and Acidity: 5-Chloroisoquinoline-8-carbonitrile has a predicted boiling point of 364.6°C and pKa of 2.91 , suggesting higher thermal stability and stronger acidity than the target compound. The fluorine and methyl groups in the target likely reduce acidity relative to chloro analogs.
- Density: Chlorinated derivatives (e.g., 1-Chloroisoquinoline-5-carbonitrile) exhibit higher predicted densities (~1.36 g/cm³) due to heavier atoms .
Research Implications
- Drug Design : The target compound’s fluorine and methyl groups balance lipophilicity and metabolic stability, making it a candidate for kinase inhibitors or antimicrobial agents.
- Material Science: Isoquinoline carbonitriles are precursors for fluorescent dyes or ligands in coordination chemistry, where substituent positions dictate optical and electronic properties .
Biological Activity
8-Fluoro-5-methylisoquinoline-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological mechanisms, therapeutic potentials, and relevant studies surrounding this compound.
Molecular Formula: C11H7FN2
Molecular Weight: 186.18 g/mol
IUPAC Name: 8-fluoro-5-methylisoquinoline-1-carbonitrile
Canonical SMILES: CC1=C2C=CN=C(C2=C(C=C1)F)C#N
The presence of a fluorine atom and a nitrile group enhances the reactivity of this compound, making it a versatile building block in organic synthesis and medicinal chemistry.
The biological activity of 8-Fluoro-5-methylisoquinoline-1-carbonitrile is mediated through its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes that play critical roles in cellular processes, which can lead to antimicrobial effects or the induction of apoptosis in cancer cells.
- DNA Interaction: It has been suggested that the compound might interfere with DNA replication processes, contributing to its anticancer properties.
Antimicrobial Activity
Research indicates that 8-Fluoro-5-methylisoquinoline-1-carbonitrile exhibits antimicrobial properties. The exact mechanisms are still under investigation, but preliminary studies suggest that it may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
- Cell Lines Tested: MDA-MB-231 (breast cancer), A549 (lung cancer), and others.
- IC50 Values: The compound has shown promising results with IC50 values indicating effective cytotoxicity against these cancer cell lines, although specific numerical values require further detailed studies for validation .
Comparative Studies
A comparative analysis with similar compounds reveals that 8-Fluoro-5-methylisoquinoline-1-carbonitrile possesses unique properties due to its structural features:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 8-Fluoroisoquinoline | Lacks methyl and nitrile groups | Less versatile |
| 5-Methylisoquinoline | Lacks fluorine | Reduced reactivity |
| Isoquinoline-1-carbonitrile | Lacks both fluorine and methyl groups | Limited biological activity |
This table illustrates how the unique combination of functional groups in 8-Fluoro-5-methylisoquinoline-1-carbonitrile enhances its biological activity compared to related compounds.
Case Studies
Recent case studies have highlighted the potential applications of this compound:
-
Antimicrobial Study:
- Objective: To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings: The compound demonstrated significant antibacterial activity, particularly against resistant strains.
- Anticancer Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
